Synthesis and characterization of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole
Synthesis and characterization of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a robust synthetic pathway, provides step-by-step experimental protocols, and outlines a complete analytical workflow for structural verification and purity assessment. The causality behind experimental choices is explained to provide field-proven insights for researchers.
Synthesis Methodology: A Rational Approach
The synthesis of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is most effectively achieved via the Phillips-Ladenburg benzimidazole synthesis.[3][4] This classic condensation reaction provides a reliable and high-yielding route by cyclizing an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[5][6]
Retrosynthetic Analysis & Strategy
The logical disconnection of the target molecule points to two key precursors: 4-(trifluoromethoxy)benzene-1,2-diamine and acetic acid . Acetic acid serves as the source for the C2-methyl group and the corresponding carbon of the imidazole ring. The Phillips condensation is selected for its efficiency with aliphatic acids and its tolerance for a wide range of functional groups on the phenylenediamine precursor.[3][5]
Caption: Retrosynthetic disconnection of the target molecule.
Synthetic Scheme
The overall two-step synthesis starts from 2-nitro-4-(trifluoromethoxy)aniline. The first step is the reduction of the nitro group to afford the key diamine intermediate, which is then cyclized with acetic acid.
Caption: Overall synthetic scheme for the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(trifluoromethoxy)benzene-1,2-diamine
This protocol is adapted from established procedures for the reduction of nitroanilines.[7] The use of tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation.
-
Reagents & Equipment:
-
2-Nitro-4-(trifluoromethoxy)aniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
40% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve tin(II) chloride dihydrate (3.25 molar equivalents) in concentrated hydrochloric acid.
-
Separately, dissolve 2-nitro-4-(trifluoromethoxy)aniline (1.0 molar equivalent) in ethanol.
-
Slowly add the ethanol solution of the nitroaniline to the stirred tin chloride solution.
-
Heat the reaction mixture to 70-80°C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0-5°C in an ice bath.
-
Carefully adjust the pH to 11-12 by the slow addition of 40% NaOH solution. Caution: This is a highly exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x volume of the aqueous layer).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be used in the next step without further purification. A typical yield is ~98%.[7]
-
Protocol 2: Synthesis of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole (Phillips Condensation)
This procedure utilizes the Phillips condensation, a robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid.[3][5]
-
Reagents & Equipment:
-
4-(trifluoromethoxy)benzene-1,2-diamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Place 4-(trifluoromethoxy)benzene-1,2-diamine (1.0 molar equivalent) and an equimolar amount of acetic acid into a round-bottom flask.
-
Add 4N HCl as the solvent and catalyst.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The mechanism involves initial acylation of one amino group, followed by ring closure and dehydration.[5]
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding ammonium hydroxide solution until the product precipitates.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole.
-
Characterization and Structural Elucidation
A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.
Caption: Workflow for the characterization of the final product.
Spectroscopic Analysis
2.1.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically recorded using a KBr pellet or an ATR accessory.
-
Protocol: A small amount of the dry, solid sample is placed on the diamond ATR crystal of an FTIR spectrometer, and the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
N-H Stretch: A broad peak in the region of 3000-3400 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[8]
-
C-H Stretch (Aromatic & Aliphatic): Peaks around 3050-3150 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl group).[8]
-
C=N and C=C Stretch: Strong absorptions in the 1500-1630 cm⁻¹ region correspond to the stretching vibrations of the fused ring system.[9]
-
C-O and C-F Stretch: The trifluoromethoxy group will exhibit very strong, characteristic absorption bands typically between 1000-1300 cm⁻¹.[10]
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[11]
-
¹H NMR Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Record the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
N-H Proton: A broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.[12]
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets or distinct doublets/singlets in the 7.0-7.8 ppm region. The electron-withdrawing nature of the -OCF₃ group will influence their chemical shifts.
-
Methyl Protons (3H): A sharp singlet around 2.5 ppm, corresponding to the C2-methyl group.
-
-
-
¹³C NMR Spectroscopy:
-
Protocol: Use the same sample prepared for ¹H NMR. Record the proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
C2 Carbon: ~150-155 ppm.
-
Aromatic Carbons: Multiple signals between ~105-150 ppm. The carbon attached to the -OCF₃ group will be significantly shifted.
-
-OCF₃ Carbon: A quartet around 120 ppm due to coupling with the three fluorine atoms (¹JCF).
-
Methyl Carbon: A signal upfield, around 10-15 ppm.
-
-
2.1.3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound.
-
Protocol: A dilute solution of the compound is analyzed by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) high-resolution mass spectrometry (HRMS).[11]
-
Expected Result: The compound C₉H₇F₃N₂O has a monoisotopic mass of 216.0510. The high-resolution mass spectrum should show a prominent ion peak corresponding to [M+H]⁺ at m/z 217.0588, confirming the elemental composition.
Data Summary
The following table summarizes the key analytical data for 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole.
| Property | Value |
| Molecular Formula | C₉H₇F₃N₂O |
| Molecular Weight | 216.16 g/mol |
| Appearance | Off-white to light brown solid |
| HRMS (ESI+) [M+H]⁺ | Calculated: 217.0588; Found: [Value to be determined experimentally] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH), ~7.2-7.7 (m, 3H, Ar-H), ~2.5 (s, 3H, CH₃) |
| Key IR Peaks (cm⁻¹) | ~3200 (N-H), ~1620 (C=N), ~1250 & 1150 (C-F, C-O) |
Conclusion
This guide has outlined a reliable and well-documented synthetic route for 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole via the Phillips condensation of 4-(trifluoromethoxy)benzene-1,2-diamine and acetic acid. The detailed protocols for synthesis and the comprehensive workflow for analytical characterization provide researchers with a robust framework for producing and verifying this valuable chemical entity. The described methods are scalable and utilize common laboratory reagents and techniques, making this compound readily accessible for applications in drug discovery and materials science.
References
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- (n.d.). Electronic Supplementary Information.
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